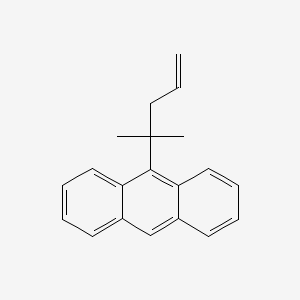
9-(2-Methylpent-4-EN-2-YL)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Methylpent-4-EN-2-YL)anthracene is an organic compound that belongs to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This specific compound is characterized by the presence of a 2-methylpent-4-en-2-yl substituent at the 9th position of the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylpent-4-EN-2-YL)anthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with 2-methylpent-4-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Methylpent-4-EN-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9-(2-Methylpent-4-EN-2-YL)anthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 9-(2-Methylpent-4-EN-2-YL)anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit specific enzymes involved in cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: The parent compound without any substituents.
9-Methylanthracene: A simpler derivative with a methyl group at the 9th position.
9,10-Dimethylanthracene: Contains two methyl groups at the 9th and 10th positions.
Uniqueness
9-(2-Methylpent-4-EN-2-YL)anthracene is unique due to the presence of the 2-methylpent-4-en-2-yl substituent, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
104805-28-9 |
|---|---|
Molekularformel |
C20H20 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
9-(2-methylpent-4-en-2-yl)anthracene |
InChI |
InChI=1S/C20H20/c1-4-13-20(2,3)19-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)19/h4-12,14H,1,13H2,2-3H3 |
InChI-Schlüssel |
GOOFZFIZNOFOPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC=C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


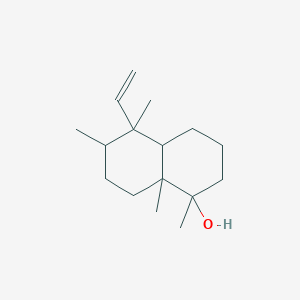
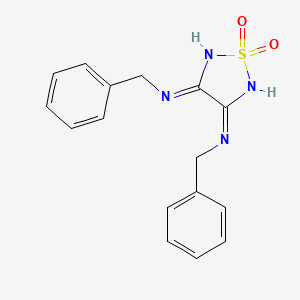

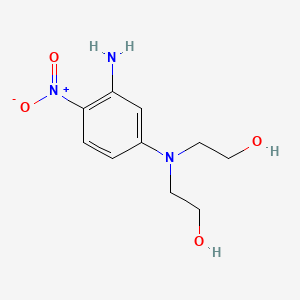
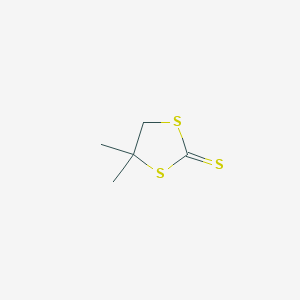
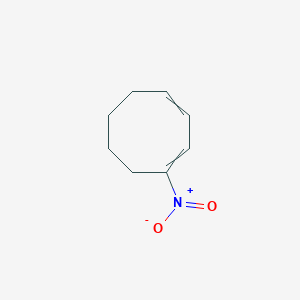
![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)


![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)


